molecular formula C35H49NO12 B608182 Diesaconitine CAS No. 16298-90-1

Diesaconitine

Cat. No. B608182
CAS RN: 16298-90-1
M. Wt: 675.77
InChI Key: MGTJNQWIXFSPLC-DMCHUPBKSA-N
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Description

Diesaconitine is a type of alkaloid toxin produced by various plant species belonging to the genus Aconitum, also known as monkshood or wolfsbane . It’s a C19-norditerpenoid, based on its presence of the C18 carbon . It is barely soluble in water, but very soluble in organic solvents .


Synthesis Analysis

The synthesis of Diesaconitine involves complex chemical processes. A study published in Nature detailed a network-analysis-guided synthesis of weisaconitine D, a related compound . Another study reported the construction of the AE fragment of aconitine, a representative C19-diterpenoid alkaloid .


Molecular Structure Analysis

The molecular structure of Diesaconitine is complex. Tools like MolView can be used to convert the structural formula of a molecule into a 3D model . A study suggested that a combination of principal component analysis and artificial neural networks can be used for toxicity prediction from the molecular structure of aconitine alkaloids .


Chemical Reactions Analysis

The chemical reactions involving Diesaconitine are complex and not fully understood. A general guide on quantitative chemical analysis could provide insights into the types of reactions that might be involved .


Physical And Chemical Properties Analysis

The physical and chemical properties of Diesaconitine are not fully known. General guides on the physical and chemical properties of pesticides could provide some insights .

Scientific Research Applications

Metabolism and Detoxification

  • Metabolism in Different Species

    Diester diterpenoid alkaloids (DDAs), including diesaconitine, undergo metabolism primarily in the gastrointestinal tract and liver, involving cytochrome P450 enzymes, carboxylesterases, and intestinal bacteria. This process produces less toxic metabolites and plays a significant role in toxicity reduction of these compounds in the body (Zhang, Peng, & Li, 2015).

  • Identification of New Alkaloids

    Advanced methods like ultra-high-pressure liquid chromatography coupled with linear ion trap-Orbitrap mass spectrometry have been developed for identifying diester-diterpenoid alkaloids, including diesaconitine, in Aconitum species. This helps in detecting new compounds and understanding their pharmacological properties (Zhang, Huang, Qiu, Yang, Zhu, & Xu, 2012).

  • Interaction with Other Herbal Components

    Studies have explored how components like Panax ginseng can influence the metabolism of diesaconitine and other diester alkaloids, providing insights into potential interactions and effects on pharmacokinetics (Yang, Wang, Huang, Li, Zhang, Ma, & Gao, 2018).

Pharmacological and Toxicological Studies

  • Analysis of Metabolites

    Research has been conducted on the metabolites of hypaconitine, a related compound, which helps in understanding the metabolism and potential therapeutic or toxic effects of similar compounds like diesaconitine (Yun-fen, 2013).

  • Pharmacokinetic Characterization

    Studies on the intestinal absorption and pharmacokinetic characterization of diesaconitine in herb-pair decoctions provide valuable information on its bioavailability and potential therapeutic effects (Zhang, Liao, He, He, Yan, & Fu, 2013).

  • Content Determination in Medicinal Plants

    High-performance liquid chromatography methods have been developed for determining the content of diesaconitine in medicinal plants like Aconitum kusnezoffii, aiding in quality control and understanding the variation in alkaloid content (Zan, Wangjie, Lu, Guo, Zheng, & Ma, 2018).

  • Quality Evaluation of Compounds

    The physicochemical evaluation of natural compounds, including diester alkaloids like diesaconitine, helps in setting standards and ensuring the safety of medicinal formulations (Nakamura, Yomura, Kammoto, Ishimatsu, Kikuchi, Niitsu, Terabayashi, Takeda, Sasaki, Arimoto, Okada, Sekita, Satake, & Goda, 2006).

  • Investigations on Processing Methods

    Comparative studies on traditional processing methods of aconite roots, which contain diesaconitine, have been conducted to understand their impact on alkaloid content and toxicity, providing insights into safer pharmaceutical practices (Jaiswal, Liang, Yong, Chen, & Zhao, 2013).

Safety And Hazards

Diesaconitine is highly toxic and poses significant safety hazards. A safety data sheet for Diesaconitine suggests that it can cause serious health hazards . Proper handling and precautions are necessary when dealing with this substance.

properties

IUPAC Name

[(1S,2R,3R,4R,5R,6S,7S,8R,9R,10R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H49NO12/c1-8-36-15-32(16-42-3)21(38)13-22(44-5)34-20-14-33(41)29(47-31(40)18-9-11-19(43-4)12-10-18)23(20)35(48-17(2)37,28(39)30(33)46-7)24(27(34)36)25(45-6)26(32)34/h9-12,20-30,38-39,41H,8,13-16H2,1-7H3/t20-,21-,22+,23-,24+,25+,26-,27-,28+,29-,30+,32+,33-,34+,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTJNQWIXFSPLC-DMCHUPBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=C(C=C7)OC)(C(C5O)OC)O)OC(=O)C)OC)OC)O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H]([C@H]31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=C(C=C7)OC)([C@H]([C@@H]5O)OC)O)OC(=O)C)OC)OC)O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H49NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

675.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diesaconitine

CAS RN

16298-90-1
Record name Jesaconitine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016298901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JESACONITINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AR7G4VMN4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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